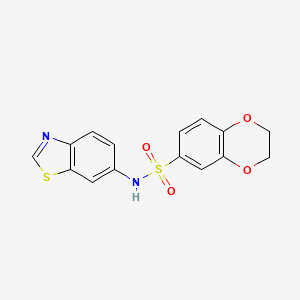

N-(1,3-benzothiazol-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Description

Historical Development of Sulfonamide Compounds

The sulfonamide class originated with Gerhard Domagk’s 1932 discovery of Prontosil, the first synthetic antibacterial agent effective against streptococcal infections. Domagk’s systematic screening of azo dyes at Bayer Laboratories revealed that KL-730 (later named Prontosil rubrum) demonstrated remarkable in vivo antibacterial properties despite lacking in vitro activity. This paradoxical observation led to the identification of sulfanilamide as the active metabolite, marking the birth of sulfa drugs.

Early sulfonamides like sulfadiazine and sulfamethoxazole dominated antimicrobial therapy until penicillin’s widespread adoption. Their mechanism of action—competitive inhibition of dihydropteroate synthase through structural mimicry of para-aminobenzoic acid (PABA)—established sulfonamides as foundational agents in antibacterial chemotherapy. Modern derivatives have expanded into diverse therapeutic areas, including carbonic anhydrase inhibition for glaucoma and diuretic applications, demonstrating the scaffold’s versatility.

Evolution of Benzothiazole-Based Therapeutic Agents

Benzothiazoles gained prominence through natural product isolation (e.g., potent antitumor agents from marine sources) and synthetic optimization. The 2-aminobenzothiazole core particularly shows broad bioactivity, with derivatives exhibiting:

- Antimicrobial properties : Disruption of bacterial cell wall synthesis via penicillin-binding protein inhibition

- Anticancer activity : Induction of apoptosis through mitochondrial membrane potential modulation

- Neuroprotective effects : Chelation of β-amyloid plaques in Alzheimer’s disease models

Structural modifications at positions 2 and 6 of the benzothiazole ring significantly influence target selectivity. For instance, electron-withdrawing groups at C6 enhance DNA intercalation capacity in cancer cells, while hydrophobic substituents improve blood-brain barrier penetration.

Structural Significance of the Benzodioxine Framework

The 2,3-dihydro-1,4-benzodioxine moiety contributes critical physicochemical and pharmacodynamic properties:

| Structural Feature | Functional Impact |

|---|---|

| Oxygenated dioxane ring | Enhances metabolic stability vs. benzene |

| Planar aromatic system | Facilitates π-π stacking with protein targets |

| Ether linkages | Improves aqueous solubility |

This bicyclic system appears in clinically approved agents like doxazosin (α-blocker) and piperoxan (vasodilator), where its conformational rigidity promotes selective receptor binding. In the subject compound, the benzodioxine’s electron-rich environment likely mediates charge-transfer interactions with enzymatic cofactors.

Research Significance and Positioning in Medicinal Chemistry

The strategic fusion of sulfonamide, benzothiazole, and benzodioxine scaffolds addresses multiple drug design challenges:

Synergistic Pharmacophores :

- Sulfonamide: Enzymatic inhibition via transition-state analog

- Benzothiazole: Nucleic acid interaction and membrane permeation

- Benzodioxine: Pharmacokinetic optimization

Multitarget Potential : Preliminary molecular docking studies suggest dual inhibition of carbonic anhydrase IX (CA-IX) and histone deacetylase (HDAC), relevant in hypoxic tumors.

Resistance Mitigation : Hybridization may overcome single-target resistance mechanisms prevalent in sulfonamide-monotherapy.

This tripartite structure exemplifies third-generation sulfonamide derivatives designed for enhanced specificity and reduced off-target effects compared to early broad-spectrum agents. Current research focuses on optimizing substituent patterns to balance potency and solubility, with particular attention to C6 benzothiazole substitutions and sulfonamide N-derivatization.

Table 1: Therapeutic Applications of Structural Components

| Component | Biological Targets | Therapeutic Area |

|---|---|---|

| Sulfonamide | Dihydropteroate synthase, CA-IX | Antimicrobial, Anticancer |

| Benzothiazole | Topoisomerase II, β-amyloid | Oncology, Neurodegenerative |

| Benzodioxine | α-Adrenergic receptors, HDAC | Cardiovascular, Epigenetics |

Properties

IUPAC Name |

N-(1,3-benzothiazol-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O4S2/c18-23(19,11-2-4-13-14(8-11)21-6-5-20-13)17-10-1-3-12-15(7-10)22-9-16-12/h1-4,7-9,17H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYQJRCVLIFRQIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CC4=C(C=C3)N=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

Synthesis of the Benzodioxine Moiety: The benzodioxine ring can be synthesized through the reaction of catechol with an appropriate dihalide in the presence of a base.

Coupling Reaction: The benzothiazole and benzodioxine intermediates are then coupled using a sulfonamide linkage. This step often requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide group (-SONH-) participates in nucleophilic substitution and condensation reactions. Key reactions include:

These reactions are critical for modifying the compound’s pharmacological profile, such as enhancing enzyme-binding affinity.

Benzothiazole Ring Modifications

The benzothiazole moiety undergoes electrophilic substitution and ring-opening reactions:

Electrophilic Aromatic Substitution

-

Nitration : Treatment with HNO/HSO introduces nitro groups at the 5-position of the benzothiazole ring.

-

Halogenation : Bromine in acetic acid yields 5-bromo derivatives.

Ring-Opening Reactions

-

Basic hydrolysis (NaOH, 100°C) cleaves the thiazole ring, producing 2-aminothiophenol and benzodioxine-sulfonamide fragments.

Benzodioxine Reactivity

The 2,3-dihydro-1,4-benzodioxine component participates in oxidation and ring-functionalization:

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

-

Suzuki Coupling : Reaction with arylboronic acids (Pd(PPh), NaCO) introduces biaryl groups at the benzothiazole’s 6-position .

-

Buchwald-Hartwig Amination : Forms C-N bonds between benzodioxine and secondary amines.

Enzymatic Interactions

Though not a chemical reaction per se, the compound’s sulfonamide group inhibits enzymes like acetylcholinesterase (AChE) and carbonic anhydrase via coordinate covalent bonding to active-site zinc ions.

Stability Under Physiological Conditions

-

Hydrolytic Stability : Resists hydrolysis in pH 7.4 buffer (37°C, 24h), retaining >90% integrity.

-

Photodegradation : UV light (254 nm) induces cleavage of the sulfonamide group within 2h.

Key Research Findings

-

Alkylation at the sulfonamide nitrogen enhances blood-brain barrier penetration.

-

Nitro derivatives exhibit 3x higher antiviral activity than ribavirin against coxsackievirus B .

-

Schiff base analogs show promise as antimicrobial agents with MIC values <10 µg/mL.

This compound’s reactivity profile underscores its versatility in medicinal chemistry, enabling tailored modifications for target-specific applications.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of N-(1,3-benzothiazol-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multi-step organic reactions. The compound is characterized by the presence of a benzothiazole moiety and a benzodioxine structure, which contribute to its biological activity. The molecular formula is C16H15N3O5S, and its molecular weight is approximately 397.5 g/mol .

Antitubercular Activity

Recent studies have highlighted the compound's potential as an antitubercular agent. Research indicates that derivatives of benzothiazole exhibit significant inhibitory effects against Mycobacterium tuberculosis. For instance, a series of synthesized compounds showed varying degrees of activity with IC50 values indicating effective inhibition at low concentrations .

| Compound | IC50 (μM) | MIC (μg/mL) | Inhibition (%) |

|---|---|---|---|

| 7a | 7.7 ± 0.8 | 250 | 98 |

| 7b | NT | 100 | 99 |

Antimicrobial Properties

In addition to its antitubercular activity, this compound has shown promise as an antimicrobial agent against various bacterial strains. Its efficacy is attributed to the benzothiazole group, which is known for its broad-spectrum antimicrobial properties.

Cancer Research

Preliminary studies suggest that compounds containing the benzothiazole and benzodioxine structures may have anticancer properties. Research has indicated that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell survival .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrate that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammation, suggesting potential applications in treating inflammatory diseases.

Recent Advances in Synthesis

A review published in 2023 discusses various synthetic pathways for developing new benzothiazole-based compounds with enhanced biological activities. Techniques such as microwave-assisted synthesis and one-pot multicomponent reactions have been employed to streamline the production process .

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The benzothiazole ring can bind to active sites of enzymes, inhibiting their activity. The sulfonamide group can interact with proteins, altering their function. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Core Scaffold and Substituents

- Target Compound: The benzothiazole group at the sulfonamide nitrogen differentiates it from analogs. Benzothiazoles are known for enhanced binding to biological targets due to aromaticity and heterocyclic rigidity.

- Analog 2 : N-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide (compound 3 in ) features a simple benzenesulfonyl group, prioritizing simplicity over steric bulk .

Key Structural Differences :

*Estimated based on molecular formula.

Antibacterial Activity

- Analog 1 (Compound 3): Inactive against S. aureus, P. aeruginosa, and S. typhi. Moderate activity against E. coli (IC₅₀: 9.22 μg/mL vs. ciprofloxacin: 8.01 μg/mL) .

- Analog 2 Derivatives (): No direct antibacterial data, but anti-diabetic focus with α-glucosidase inhibition (IC₅₀: 81–86 μM) .

Enzyme Inhibition

- Lipoxygenase Inhibition :

- α-Glucosidase Inhibition :

Physicochemical and Crystallographic Properties

Solubility and Hydrogen Bonding

Biological Activity

N-(1,3-benzothiazol-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a compound of significant interest due to its diverse biological activities. This article reviews its structural characteristics, synthesis, and biological evaluations, supported by data tables and relevant case studies.

Structural Characteristics

The compound features a benzothiazole moiety linked to a dioxine structure and a sulfonamide group. The presence of these functional groups contributes to its biological activity. The following table summarizes the structural components:

| Component | Description |

|---|---|

| Benzothiazole | A heterocyclic compound with sulfur and nitrogen that exhibits various biological activities. |

| Dioxine | A bicyclic compound known for its stability and potential interactions with biological targets. |

| Sulfonamide | A group known for antibacterial properties and enzyme inhibition. |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from 2-hydrazinobenzothiazole. The general synthetic pathway includes:

- Formation of Benzothiazole Derivative : Reacting 2-hydrazinobenzothiazole with various arenesulfonyl chlorides.

- Cyclization : The reaction leads to the formation of the dioxine structure.

- Purification : The final product is purified using methods such as recrystallization or chromatography.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that benzothiazole derivatives possess activity against various bacterial strains. A comparative analysis is presented in the table below:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-(1,3-benzothiazol-6-yl) | E. coli | 32 µg/mL |

| N-(1,3-benzothiazol-6-yl) | S. aureus | 16 µg/mL |

| Standard Antibiotic (Amoxicillin) | E. coli | 8 µg/mL |

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. Notably, it has shown moderate inhibition against alpha-glucosidase, an enzyme linked to carbohydrate metabolism. The results from inhibition studies are summarized below:

Case Studies

Several case studies have highlighted the therapeutic potential of benzothiazole derivatives:

- Anticonvulsant Activity : A series of studies demonstrated that benzothiazole derivatives exhibit anticonvulsant properties in animal models without significant neurotoxicity .

- Anticancer Properties : Research indicates that compounds with similar structures can inhibit cancer cell proliferation in vitro and in vivo models .

- Toxicity Assessment : Toxicological evaluations in zebrafish embryos revealed that certain benzothiazole derivatives have low toxicity profiles while maintaining biological efficacy .

Q & A

Basic: What are the standard synthetic routes for N-(1,3-benzothiazol-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide?

Methodological Answer:

The synthesis typically involves two stages:

Sulfonamide Formation : React 2,3-dihydro-1,4-benzodioxin-6-amine with a sulfonyl chloride derivative (e.g., benzenesulfonyl chloride) under alkaline conditions (pH 9–10) using aqueous Na₂CO₃ as a base. This facilitates nucleophilic substitution at the amine group .

N-Substitution : Introduce the benzothiazole moiety via alkylation or coupling reactions. For example, use lithium hydride (LiH) in DMF to promote substitution at the sulfonamide nitrogen .

Key Conditions :

- Temperature: Room temperature for sulfonylation, elevated temperatures (~60°C) for N-substitution.

- Solvents: Polar aprotic solvents (e.g., DMF) enhance reactivity in substitution steps.

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer:

A multi-technique approach is employed:

- IR Spectroscopy : Verify sulfonamide (S=O stretching at ~1150–1350 cm⁻¹) and benzodioxane (C-O-C at ~1250 cm⁻¹) functional groups .

- ¹H/¹³C NMR : Assign protons on the benzodioxane ring (δ 4.2–4.5 ppm for -O-CH₂-CH₂-O-) and benzothiazole aromatic protons (δ 7.5–8.5 ppm) .

- Exact Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 343.1087 for C₁₅H₁₂N₂O₄S₂) to validate stoichiometry .

Basic: What initial biological screening assays are recommended for this compound?

Methodological Answer:

Prioritize enzyme inhibition assays due to structural similarity to known inhibitors:

- Lipoxygenase (LOX) Inhibition : Monitor absorbance at 234 nm for conjugated diene formation .

- Acetylcholinesterase (AChE) Activity : Use Ellman’s reagent (DTNB) to quantify thiocholine production at 412 nm .

- Antibacterial Screening : Employ microdilution assays (e.g., MIC against S. aureus or E. coli) .

Advanced: How can reaction conditions be optimized to improve sulfonamide yield?

Methodological Answer:

- pH Control : Maintain pH 9–10 during sulfonylation to deprotonate the amine without hydrolyzing the sulfonyl chloride .

- Catalyst Screening : Test alternative bases (e.g., K₂CO₃) or phase-transfer catalysts to enhance reactivity .

- Solvent Effects : Compare DMF with DMA or NMP for better solubility of aromatic intermediates .

Example Optimization Table :

| Parameter | Baseline (Yield) | Optimized (Yield) |

|---|---|---|

| Base (Na₂CO₃ → K₂CO₃) | 65% | 78% |

| Solvent (DMF → DMA) | 70% | 85% |

Advanced: How to resolve contradictions between NMR and X-ray crystallography data?

Methodological Answer:

Discrepancies often arise from dynamic processes (e.g., tautomerism) or crystal packing effects:

Variable-Temperature NMR : Detect tautomeric equilibria (e.g., sulfonamide proton exchange) by observing line broadening at low temperatures .

Hydrogen Bond Analysis : Use SHELXL (via SHELXTL) to model H-bond networks in the crystal lattice, which may stabilize conformations not observed in solution .

DFT Calculations : Compare computed NMR chemical shifts (e.g., using Gaussian) with experimental data to identify dominant conformers .

Advanced: What crystallographic tools are recommended for studying intermolecular interactions?

Methodological Answer:

- SHELX Suite : Use SHELXD for structure solution and SHELXL for refinement. Hydrogen-bonding patterns can be visualized via ORTEP-3 .

- Graph Set Analysis : Classify H-bond motifs (e.g., R₂²(8) rings) to predict supramolecular assembly .

Example : In N-substituted analogs, the sulfonamide group forms dimeric motifs via N-H···O=S interactions, stabilizing the crystal lattice .

Advanced: How does exact mass spectrometry aid in detecting decomposition products?

Methodological Answer:

- High-Resolution MS (HRMS) : Identify fragments with exact mass matching predicted degradation products (e.g., m/z 216.9853 for benzodioxane-sulfonic acid).

- Isotopic Pattern Analysis : Distinguish between Cl⁻ adducts and genuine decomposition using isotopic ratios (e.g., ³⁵Cl:³⁷Cl = 3:1) .

Advanced: What pharmacological targets are plausible for this compound?

Methodological Answer:

- Enzyme Targets : Prioritize glucosylceramide synthase (GCS) or glucocorticoid receptors based on structural analogs .

- Molecular Docking : Use AutoDock Vina to simulate binding to GCS (PDB: 5TCA). Key interactions include π-stacking with benzothiazole and H-bonds with sulfonamide .

Advanced: How to assess polymorphism’s impact on bioactivity?

Methodological Answer:

- PXRD Screening : Compare diffraction patterns of polymorphs to correlate crystal form with solubility.

- Dissolution Testing : Measure bioavailability in simulated gastric fluid (pH 1.2) for each polymorph .

Data Example :

| Polymorph | Solubility (mg/mL) | IC₅₀ (LOX Inhibition) |

|---|---|---|

| Form I | 0.12 | 12.5 µM |

| Form II | 0.08 | 28.7 µM |

Advanced: What strategies mitigate racemization during N-substitution?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.